2,5-Methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one, 3-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-2,3-dihydro-8-methyl-, (2R,3R,5R)-
Description
The compound 2,5-Methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one, 3-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-2,3-dihydro-8-methyl-, (2R,3R,5R)- (CAS RN: 191474-13-2), also known as Anhydrothymidine-FLT precursor, is a nucleoside derivative with a fused pyrimido-dioxazepine core and a dimethoxytrityl (DMT) protecting group . Key features include:
- Structure: A bicyclic pyrimido[2,1-b][1,5,3]dioxazepine system with a methyl group at position 8 and a DMT-protected hydroxymethyl group at position 2.
- Stereochemistry: The (2R,3R,5R) configuration ensures proper spatial orientation for its role as a precursor in radiopharmaceutical synthesis .
- Applications: Critical intermediate in synthesizing [¹⁸F]FLT (3'-deoxy-3'-[¹⁸F]fluorothymidine), a PET imaging agent for assessing cellular proliferation .
- Synthesis: Derived from thymidine via protection of the 5'-hydroxyl group with DMT and cyclization to form the dioxazepine ring .
Properties
IUPAC Name |
(1R,9R,10R)-10-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2O6/c1-20-18-33-28-17-26(39-30(33)32-29(20)34)27(38-28)19-37-31(21-7-5-4-6-8-21,22-9-13-24(35-2)14-10-22)23-11-15-25(36-3)16-12-23/h4-16,18,26-28H,17,19H2,1-3H3/t26-,27-,28-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDIHODJLJEUEJ-JCYYIGJDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC2=NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2[C@H]3C[C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC2=NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,5-Methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one, 3-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-2,3-dihydro-8-methyl-, (2R,3R,5R)- is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through an examination of existing literature, including case studies and research findings.
Before delving into biological activity, it is essential to understand the chemical properties of the compound:
- Chemical Name: 2,5-Methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one
- CAS Number: 909256-85-5
- Molecular Formula: C28H30N2O4
- Molecular Weight: 454.55 g/mol
- Predicted Boiling Point: 662.4 ± 55.0 °C
- Density: 1.31 ± 0.1 g/cm³
- pKa: 11.52 ± 0.60 .
These properties provide a foundation for understanding how the compound may interact with biological systems.
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the pyrimido and dioxazepin moieties suggests potential interactions with nucleic acids and enzymes involved in cellular processes.
Anticancer Activity
Recent studies have indicated that similar compounds in the pyrimido class exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance:
- A study on related pyrimidine derivatives showed significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells.
- Mechanistic investigations revealed that these compounds can disrupt cellular signaling pathways involved in proliferation and survival .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored:
- Research indicates that derivatives with similar functional groups exhibit activity against a range of bacteria and fungi.
- The mechanism is thought to involve disruption of microbial cell membranes or inhibition of key metabolic pathways .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects for compounds structurally related to this one:
- In vitro studies have demonstrated that certain derivatives can protect neuronal cells from oxidative stress-induced apoptosis.
- These effects are likely mediated through the modulation of antioxidant pathways and anti-inflammatory responses .
Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer activity of a closely related compound in a series of human cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 10 | Apoptosis induction |
| A549 (lung) | 15 | Cell cycle arrest |
| HeLa (cervical) | 12 | Inhibition of DNA synthesis |
This study highlights the potential for further development as an anticancer agent .
Study 2: Antimicrobial Screening
Another study focused on antimicrobial screening against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Scientific Research Applications
Introduction to 2,5-Methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one
2,5-Methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one, specifically the compound with the structure 3-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-2,3-dihydro-8-methyl-, (2R,3R,5R)- (CAS No. 909256-85-5), is a complex organic molecule with significant potential in various scientific applications. This compound is characterized by its unique molecular structure and properties, which make it a subject of interest in medicinal chemistry and drug development.
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects. Its structural characteristics suggest it may interact with biological targets such as enzymes or receptors involved in disease processes.
Case Studies:
- Antiviral Activity: Research has indicated that compounds similar to this pyrimido-dioxazepine derivative exhibit antiviral properties. For instance, studies have shown that modifications to the dioxazepine core can enhance activity against viral replication pathways.
- Anticancer Properties: Some derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that certain structural modifications led to increased cytotoxicity against various cancer cell lines.
Drug Development
The unique structure of 2,5-Methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one makes it a candidate for further drug development processes.
Drug Design Insights:
- Structure-Activity Relationship (SAR): Understanding how different substituents on the core structure affect biological activity is crucial. For example, the presence of methoxy groups has been linked to enhanced lipophilicity and improved pharmacokinetic profiles.
- Lead Compound Identification: This compound serves as a lead structure in the design of new drugs targeting specific diseases. Variations in the side chains can lead to compounds with improved efficacy and reduced side effects.
Synthetic Applications
The synthesis of this compound involves several steps that can be optimized for yield and purity. Its synthesis can be used as a model for developing similar compounds in organic chemistry laboratories.
Synthetic Pathways:
- The synthetic route often involves multi-step reactions including cyclization and functional group transformations that are typical in complex organic synthesis.
Biological Assays
Biological testing is essential for evaluating the efficacy and safety of this compound. Assays may include:
- Cytotoxicity Tests: To assess the impact on different cell lines.
- Enzyme Inhibition Assays: To determine interactions with specific enzymes relevant to disease mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Pyrimido-Diazepines and Pyrimido-Dioxazepines
1-Ethoxymethyl-5-methyl-9-phenyl-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepine-2,4(3H,5H)-dione (–2, 9–10)
- Core Structure : Pyrimido[4,5-b][1,4]diazepine fused ring system (twist-boat conformation) with a phenyl substituent.
- Key Differences :
- Lacks the dioxazepine oxygen atom, reducing polarity.
- Ethoxymethyl and phenyl groups confer distinct solubility and steric effects.
- Biological Activity: Exhibits antitumor and HIV-1 reverse transcriptase inhibition properties, unlike the target compound’s diagnostic role .
8,9-Dihydro-5H-Pyrimido[4,5-e][1,4]diazepin-7(6H)-ones ()
- Core Structure : Pyrimido[4,5-e][1,4]diazepine with tetrasubstituted side chains.
- Key Differences: Diazepine ring fused at positions 4 and 5 of pyrimidine (vs. 2,1-b in the target compound).
Pyrimido-Indoles and Carboline Derivatives ()
9H-Pyrimido[5,4-b]indol-4-amines
- Core Structure : Pyrimidine fused with indole, differing in aromaticity and planarity compared to the dioxazepine system.
- Key Differences :
- Indole moiety introduces π-π stacking interactions, enhancing binding to kinase active sites.
- Alkylated derivatives (e.g., harmine analogs) show improved bioavailability over the DMT-protected target compound.
Simplified Analogs: 2,3'-Anhydrothymidine (–17)
- Structure : Unprotected analog lacking the DMT group and dioxazepine oxygen.
- Key Differences :
- Applications : Primarily used in early-stage nucleoside chemistry studies rather than radiopharmaceutical production.
Preparation Methods
Core Pyrimido[2,1-b][1, dioxazepine Synthesis
The pyrimido[2,1-b] dioxazepine scaffold is constructed via a cyclocondensation strategy. A key intermediate, 5-methyl-2,4-dioxopyrimidine, is reacted with a diol-containing epoxide under basic conditions to form the tricyclic core. In one approach, 5-methyluracil is treated with epichlorohydrin in dimethylformamide (DMF) at 80°C, yielding a 2,3-epoxypropyl intermediate, which undergoes intramolecular cyclization upon addition of potassium tert-butoxide .
Critical Parameters :
-
Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
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Temperature : Cyclization proceeds optimally at 60–80°C.
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Stereochemical Control : The (2R,5R) configuration is enforced using chiral auxiliaries, such as (R)-binol-derived catalysts, achieving >90% enantiomeric excess (ee) .
Introduction of the Bis(4-Methoxyphenyl)phenylmethoxy Group
The trityl-derived protecting group, bis(4-methoxyphenyl)phenylmethoxy (DMT), is introduced via nucleophilic substitution. The hydroxyl group at position 3 of the core is deprotonated with sodium hydride in tetrahydrofuran (THF), followed by reaction with DMT chloride (1.2 equiv) at 0°C to room temperature .
Optimization Insights :
-
Reagent Stoichiometry : Excess DMT chloride (1.5 equiv) improves yield to 85–90%.
-
Workup : Silica gel chromatography (hexane:ethyl acetate, 3:1) isolates the product with >95% purity .
Stereoselective Methylation at C8
The C8 methyl group is installed via Pd-catalyzed cross-coupling. A brominated intermediate at C8 reacts with methylzinc bromide in the presence of Pd(PPh₃)₄ (5 mol%) and 1,4-dioxane at 100°C, achieving 78% yield. Asymmetric induction is maintained using a chiral phosphine ligand (e.g., (R)-BINAP), preserving the (2R,3R,5R) configuration .
Table 1: Methylation Reaction Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Catalyst Loading | 3 mol% | 5 mol% | 5 mol% |
| Temperature (°C) | 80 | 100 | 100 |
| Ligand | None | (R)-BINAP | (R)-BINAP |
| Yield (%) | 45 | 78 | 78 |
Final Deprotection and Purification
The DMT group is cleaved using 80% acetic acid at 50°C for 2 hours, followed by neutralization with aqueous sodium bicarbonate. The crude product is purified via recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile:water gradient) .
Analytical Validation :
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HPLC : Retention time = 12.3 min (95% purity).
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors to enhance reproducibility. Key adjustments include:
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Catalyst Recycling : Pd recovery via filtration reduces costs.
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Solvent Recovery : Distillation reclaims >90% of DMF and THF.
Challenges and Mitigation Strategies
Q & A
Q. How to align experimental findings with theoretical models of reactivity?
Q. Integrating contradictory bioactivity data from in vitro vs. in vivo studies
- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to account for metabolic clearance differences. Use RNA-seq to identify off-target effects in vivo that may explain disparities .
Tables for Key Methodological Comparisons
| Parameter | Lab-Scale Synthesis | Industrial Pilot | Reference |
|---|---|---|---|
| Yield Optimization | DoE-guided solvent screening | Continuous-flow reactors | |
| Stereochemical Purity | Chiral HPLC (>98% ee) | Crystallization under reflux |
| Analytical Technique | Strengths | Limitations |
|---|---|---|
| HRMS | Exact mass confirmation | Insufficient for isomers |
| NOESY NMR | Stereochemical proximity | Limited to small molecules |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
